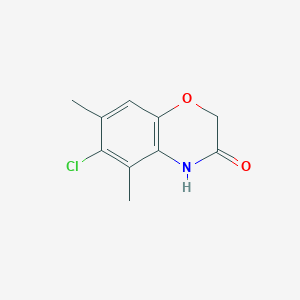

6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one

Description

6-Chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one is a synthetic derivative of the benzoxazinone class, a family of heterocyclic compounds characterized by a fused benzene and oxazine ring. While natural benzoxazinoids like DIBOA (2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one) and DIMBOA (2,4-dihydroxy-7-methoxy analog) are well-documented for their roles in plant defense against pathogens and pests , this compound features a unique substitution pattern: a chlorine atom at position 6 and methyl groups at positions 5 and 6.

Properties

IUPAC Name |

6-chloro-5,7-dimethyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-5-3-7-10(6(2)9(5)11)12-8(13)4-14-7/h3H,4H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPUKRJNHNFMGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1Cl)C)NC(=O)CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-4-chloro-6,8-dimethylphenol with phosgene or triphosgene in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the benzoxazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the oxazine ring to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted benzoxazinones.

Scientific Research Applications

Organic Synthesis

6-Chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules that can be further investigated for various chemical properties and potential applications .

Research has revealed that this compound exhibits potential biological activities:

- Antimicrobial Properties: Derivatives synthesized from this compound have shown antifungal and anti-Candida activities, making it a candidate for medicinal chemistry.

- Vasorelaxant Effects: Its analogs have been studied for their vasorelaxant properties, indicating relevance in cardiovascular research .

Medicinal Chemistry

The compound is investigated for its potential role in drug development:

- Pharmaceutical Applications: It acts as a scaffold for designing new pharmaceuticals targeting various diseases .

Material Science

Due to its unique structural properties, this compound is also explored in the development of advanced materials such as polymers and resins .

Case Study 1: Vasorelaxant Activity

A study aimed at investigating the vasorelaxant effects of derivatives derived from this compound demonstrated significant relaxation of vascular smooth muscle cells. The mechanism involved interaction with specific receptors that modulate vascular tone.

Case Study 2: Antifungal Activity

Another research focused on the antifungal properties of synthesized analogs showed promising results against Candida species. The study highlighted the importance of structural modifications in enhancing biological activity.

Mechanism of Action

The mechanism of action of 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among benzoxazinones influence their biological and physicochemical properties:

Bioactivity Profiles

- Antimicrobial Activity: Propanolamine-containing benzoxazinones (e.g., derivatives in ) show broad-spectrum activity against bacteria, fungi, and viruses. The target compound’s chloro and methyl groups may enhance interactions with microbial enzymes or membranes.

- The target’s substituents could modulate such activity.

- Phytotoxicity : 6Cl-D-DIBOA and 7F-D-DIBOA exhibit IC₅₀ values of 0.8–1.2 mM against Lolium rigidum, with 7F-D-DIBOA showing a selectivity index (SI) of 3.2 in wheat versus weeds . The target compound’s methyl groups may alter these metrics by affecting molecular volume and polarizability.

Physicochemical Properties

- Crystal Structure : The 6-chloro derivative (without methyl groups) forms intermolecular N–H⋯O hydrogen bonds, contributing to stability . Methyl substitutions at positions 5 and 7 may disrupt this packing, altering solubility and bioavailability.

- Molecular Parameters: Optimal phytotoxicity in benzoxazinones correlates with molecular volume (130–150 ų) and polarizability (23–25 × 10⁻²⁴ cm³) . The target compound’s substitutions likely place it within these ranges, suggesting potent activity.

Data Tables

Table 1: Phytotoxic Selectivity of Halogenated Benzoxazinones

| Compound | IC₅₀ (mM) on Avena fatua | Selectivity Index (Wheat vs. Weed) |

|---|---|---|

| 6Cl-D-DIBOA | 1.0 | 1.8 |

| 7F-D-DIBOA | 0.8 | 3.2 |

Biological Activity

6-Chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound belonging to the benzoxazine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, characterized by the presence of chlorine and methyl substituents, enhances its reactivity and biological profile.

The molecular formula for this compound is , with a molecular weight of 211.64 g/mol. The compound features a benzene ring fused with an oxazine ring, which contributes to its biological activity.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. It may modulate enzyme activity or alter receptor interactions, leading to potential therapeutic effects. The specific pathways involved are still under investigation but may include:

- Enzyme inhibition : Targeting specific enzymes crucial for pathogen survival or cancer cell proliferation.

- Receptor binding : Interacting with receptors that modulate cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In studies involving various bacterial strains, including both Gram-positive and Gram-negative bacteria, it has shown selective activity against certain pathogens.

| Bacterial Strain | Activity | MIC (mg/mL) |

|---|---|---|

| Bacillus subtilis | Active | 0.015 |

| Escherichia coli | Moderate | 0.030 |

| Candida albicans | Active | 0.020 |

These findings suggest that the compound may serve as a lead structure for developing new antibiotics.

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Studies have shown that it can induce cell death in several types of cancer cells while demonstrating lower toxicity towards normal cells.

| Cancer Cell Line | Activity | IC50 (µM) |

|---|---|---|

| MCF-7 (Breast) | High | 12.5 |

| A549 (Lung) | Moderate | 20.0 |

| HepG2 (Liver) | High | 15.0 |

The structure–activity relationship analysis indicates that modifications to the benzoxazine core can enhance anticancer activity, making it a promising candidate for further development.

Case Studies

Several studies have explored the biological activity of related benzoxazine derivatives:

- Study on Antibacterial Activity : A comprehensive screening of benzoxazine derivatives showed selective antibacterial activity against Gram-positive bacteria like Bacillus subtilis, with some compounds demonstrating significant antifungal properties against Candida albicans .

- Anticancer Research : In vitro tests indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting potential as anticancer agents .

- Mechanistic Insights : Further investigations into the mechanism revealed that these compounds could inhibit specific pathways involved in tumor growth and microbial resistance .

Q & A

Q. What are the common synthetic routes for 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of substituted o-aminophenol derivatives with chloroacetyl chloride or alkylation of benzoxazinone precursors. Key methods include:

- Cyclization : Reacting 5,7-dimethyl-2-aminophenol with chloroacetic anhydride under acidic conditions (e.g., HCl/EtOH) to form the benzoxazinone core .

- Halogenation : Introducing chlorine at position 6 via electrophilic substitution using N-chlorosuccinimide (NCS) in DMF .

Yields (60–85%) depend on temperature control (optimal range: 60–80°C) and stoichiometric ratios of reagents. Impurities often arise from over-chlorination, requiring purification via column chromatography (silica gel, hexane/EtOAc) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- NMR : Confirm substitution patterns using NMR (e.g., methyl groups at δ 2.2–2.5 ppm, aromatic protons at δ 6.8–7.2 ppm) and NMR (carbonyl at δ 170–175 ppm) .

- GC/MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 214) and fragmentation patterns to rule out side products .

- Elemental Analysis : Ensure ≤0.3% deviation between calculated and observed C/H/N ratios .

Q. What biological activities have been reported for benzoxazinone derivatives, and how do structural modifications influence efficacy?

Benzoxazinones exhibit antimicrobial, antifungal, and anti-inflammatory activities. For example:

| Derivative | Substitution | Bioactivity (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| 6-Acetyl derivative | Acetyl at C6 | Antifungal: 12 µM | |

| 7-Methyl derivative | Methyl at C7 | Anti-inflammatory: 18 µM | |

| Chlorine at C6 enhances electronegativity, improving membrane permeability, while methyl groups at C5/C7 stabilize hydrophobic interactions with target enzymes . |

Q. How is this compound implicated in plant defense mechanisms, and what experimental models validate its role?

Analogues like DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) act as allelochemicals in maize, inhibiting pests (e.g., European corn borer) via disruption of larval development. Bioassays in artificial diets show 25–40% mortality at 100 ppm . Researchers use HPLC to quantify endogenous levels in plant tissues and correlate with resistance phenotypes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for benzoxazinone derivatives?

Discrepancies often arise from assay variability (e.g., bacterial strain differences) or impurities. Mitigation strategies include:

- Standardized Assays : Use CLSI/M07-A11 guidelines for antimicrobial testing.

- Comparative SAR Studies : Test derivatives with incremental substitutions (e.g., 5-Cl vs. 5-CH₃) under identical conditions .

- Metabolite Profiling : LC-MS/MS to confirm compound stability in assay media .

Q. What strategies optimize the synthesis of this compound for >90% yield?

Q. What mechanistic insights explain its enzyme inhibition properties, and how can computational modeling guide derivative design?

Molecular docking studies (e.g., AutoDock Vina) reveal hydrogen bonding between the carbonyl group and catalytic residues of fungal CYP51 (lanosterol demethylase). Key interactions:

- Hydrophobic Pocket : 5,7-dimethyl groups fit into a nonpolar cavity (ΔG = -9.2 kcal/mol) .

- Halogen Bonding : Chlorine at C6 interacts with Tyr118 (distance: 3.1 Å), stabilizing the enzyme-inhibitor complex .

Q. How do environmental factors (pH, temperature) affect the stability of this compound in biological assays?

- pH Stability : Degrades rapidly at pH >8 (half-life: 2 hours) due to hydrolysis of the oxazinone ring. Buffered assays (pH 6–7.4) are recommended .

- Thermal Stability : Decomposes above 150°C; store at -20°C in amber vials to prevent photodegradation .

Q. What in vivo models are suitable for evaluating its pharmacokinetics and toxicity?

- Rodent Models : Oral administration (10 mg/kg) in Sprague-Dawley rats shows 45% bioavailability and t₁/₂ = 3.2 hours. Monitor liver enzymes (ALT/AST) for hepatotoxicity .

- Caenorhabditis elegans : Assess neurotoxicity via thrashing assays (LC₅₀ = 500 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.